molecular formula C9H15N3O B12430325 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide

2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide

Cat. No.: B12430325
M. Wt: 181.23 g/mol
InChI Key: UGAXIQPEPITUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a cyano group, a dimethylamino group, and an isopropyl group attached to a prop-2-enamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide typically involves the reaction of cyanoacetamide derivatives with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13)

InChI Key

UGAXIQPEPITUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=CN(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.